molecular formula C19H20N2O3 B4520696 N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B4520696
M. Wt: 324.4 g/mol
InChI Key: XBKNSHBLOWGLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.14739250 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tumor Potential

Research has identified compounds structurally related to N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide with significant anti-tumor properties. A study on 5-acetamido-1-(methoxybenzyl) isatin, an indole derivative, revealed its potential as an anti-tumor agent. This compound exhibited the ability to inhibit tumor cell proliferation, migration, and angiogenesis. Specifically, it was found to induce apoptosis, cause cell cycle arrest in the G2/M phase, and suppress migration and chemotaxis in HepG2 liver cancer cells, as well as inhibit angiogenesis in HUVEC cells. These findings support the use of indole derivatives as potential antitumor candidates in future investigations (Zhang et al., 2019).

Synthetic Applications

The acetamide moiety, present in many natural and pharmaceutical products, has been explored for its synthetic applications. New reagents, including p-methoxybenzyl N-acetylcarbamate potassium salt, have been developed to act as versatile equivalents of N-acetamide and protected nitrogen nucleophiles. These compounds facilitate the synthesis of N-alkylacetamides and protected amines, indicating their utility in the development of natural and pharmaceutical products (Sakai et al., 2022).

Radiolabeling and Imaging Studies

Compounds structurally similar to this compound have been explored for their potential in radiolabeling and imaging studies. For example, AC90179, a potent and selective 5-HT2A antagonist, was labeled with [11C] for PET studies. Although it showed rapid blood-brain barrier penetration, it did not exhibit tracer retention or specific binding, limiting its use as a PET ligand for imaging 5-HT2A receptors. This highlights the challenges and considerations in developing effective imaging probes for neurological studies (Prabhakaran et al., 2006).

Photochemical Properties

Research on substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide has explored their photoreactivity. These studies found that compounds with carbonate linkages decomposed under irradiation at slower rates compared to those with ether linkages. This photoreactivity is influenced by the electronic characteristics of the benzylic carbon, offering insights into the design and synthesis of photo-responsive molecules (Katritzky et al., 2003).

Properties

IUPAC Name

2-(5-methoxyindol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-23-16-5-3-14(4-6-16)12-20-19(22)13-21-10-9-15-11-17(24-2)7-8-18(15)21/h3-11H,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKNSHBLOWGLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.